molecular formula C7H10O4 B13456955 4-(Acetyloxy)-2-methylidenebutanoicacid

4-(Acetyloxy)-2-methylidenebutanoicacid

Cat. No.: B13456955
M. Wt: 158.15 g/mol
InChI Key: OLXWJIFCUPAMBC-UHFFFAOYSA-N
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Description

4-(Acetyloxy)-2-methylidenebutanoicacid is an organic compound characterized by the presence of an acetyloxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetyloxy)-2-methylidenebutanoicacid typically involves the acetylation of 4-hydroxy-2-methylidenebutanoic acid. This can be achieved using acetic anhydride in the presence of a base such as pyridine . The reaction conditions generally require a controlled temperature to ensure the selective formation of the acetyloxy group.

Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Acetyloxy)-2-methylidenebutanoicacid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Acetyloxy)-2-methylidenebutanoicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)-2-methylidenebutanoicacid involves its interaction with specific molecular targets. The acetyloxy group can act as a protecting group for alcohol functionalities, allowing selective reactions at other sites of the molecule. Additionally, the compound can participate in esterification and hydrolysis reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural arrangement, which allows for selective chemical modifications and diverse applications in various fields. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

4-acetyloxy-2-methylidenebutanoic acid

InChI

InChI=1S/C7H10O4/c1-5(7(9)10)3-4-11-6(2)8/h1,3-4H2,2H3,(H,9,10)

InChI Key

OLXWJIFCUPAMBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC(=C)C(=O)O

Origin of Product

United States

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